Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₈H₁₁ClO₄ and a molecular weight of 206.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.3]hexane ring system. It is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane with methyl chloroformate under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds and their potential therapeutic effects.
Industrial Applications: Although limited, it may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methoxy-1-oxaspiro[2 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application . The spirocyclic structure may confer unique binding properties, enhancing its activity in certain biological contexts .
Comparison with Similar Compounds
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar structure but lacks the chlorine and methoxy groups.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of the ester group.
Spiro[cyclopropane-1,2’-steroids]: Different ring system but shares the spirocyclic feature.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which may confer distinct chemical and biological properties .
Biological Activity
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1691796-16-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its unique reactivity and biological activity. The molecular formula is C10H15ClO4 with a molecular weight of 234.68 g/mol. The compound's structure is characterized by the presence of a chlorine atom and a methoxy group, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including chlorination and esterification processes. A detailed synthetic route can be found in the supplementary materials from the Royal Society of Chemistry, which outlines the methodologies used to obtain this compound from simpler precursors .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT116) and pancreatic cancer cells (PANC-1). The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, this compound showed an IC50 value of approximately 0.54 μM against HCT116 cells .
The mechanism underlying the antitumor activity of this compound involves several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Induction of Apoptosis : this compound promotes apoptosis through the activation of pro-apoptotic proteins and modulation of mitochondrial membrane potential.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed, leading to oxidative stress in cancer cells, which is known to trigger apoptotic pathways .
Case Studies
Case Study 1: Colorectal Cancer
A study conducted on HCT116 cells revealed that treatment with this compound resulted in:
- Significant inhibition of cell proliferation.
- Induction of apoptosis confirmed by flow cytometry analysis.
The study concluded that this compound could serve as a promising lead for colorectal cancer therapy due to its potent cytotoxic effects .
Case Study 2: Pancreatic Cancer
In another investigation focused on pancreatic cancer models, this compound demonstrated:
- A reduction in tumor growth in vivo.
- Enhanced efficacy when combined with existing chemotherapeutic agents.
These findings suggest that this compound may enhance therapeutic outcomes when used in combination therapies .
Comparative Biological Activity Table
Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
---|---|---|---|
Methyl 2-chloro-5-methoxy... | 0.54 | Colorectal (HCT116) | Cell cycle arrest, apoptosis induction |
Compound X | 0.35 | Pancreatic (PANC-1) | ROS production, apoptosis |
Compound Y | 0.50 | Gastric (AGS) | PI3K/AKT/mTOR pathway modulation |
Properties
Molecular Formula |
C8H11ClO4 |
---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-11-5-3-7(4-5)8(9,13-7)6(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
CVGYTPUYAFRANY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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